molecular formula C12H15NO3S B8485326 Tetrahydro-2-(3,4-dimethoxyphenyl)-4H-1,3-thiazin-4-one CAS No. 82697-77-6

Tetrahydro-2-(3,4-dimethoxyphenyl)-4H-1,3-thiazin-4-one

Cat. No. B8485326
Key on ui cas rn: 82697-77-6
M. Wt: 253.32 g/mol
InChI Key: HQOIEHGBVFDGJI-UHFFFAOYSA-N
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Patent
US04407799

Procedure details

A mixture of 16.6 g of 2,4-dimethoxybenzaldehyde, 10.6 g of 3-mercaptopropionic acid and 6 g of ammonium carbonate in 250 ml of benzene was refluxed for 3 hours in a reaction vessel provided with a Dean-Stark apparatus at 80° C. while removing the distilled water. The crystals which separated out after cooling the reaction mixture were collected by filtration and recrystallized from hot benzene to obtain the object, colourless minute acicular crystals melting at 166° to 167° C. in an amount of 22 g corresponding to a yield of 87%.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[SH:13][CH2:14][CH2:15][C:16]([OH:18])=O.[C:19](=[O:22])([O-])[O-].[NH4+:23].[NH4+]>C1C=CC=CC=1>[CH3:12][O:11][C:9]1[CH:10]=[CH:3][C:4]([CH:5]2[S:13][CH2:14][CH2:15][C:16](=[O:18])[NH:23]2)=[CH:7][C:8]=1[O:22][CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
10.6 g
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours in a reaction vessel
Duration
3 h
CUSTOM
Type
CUSTOM
Details
provided with a Dean-Stark apparatus at 80° C.
CUSTOM
Type
CUSTOM
Details
while removing the distilled water
CUSTOM
Type
CUSTOM
Details
The crystals which separated out
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from hot benzene

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C2NC(=O)CCS2)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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